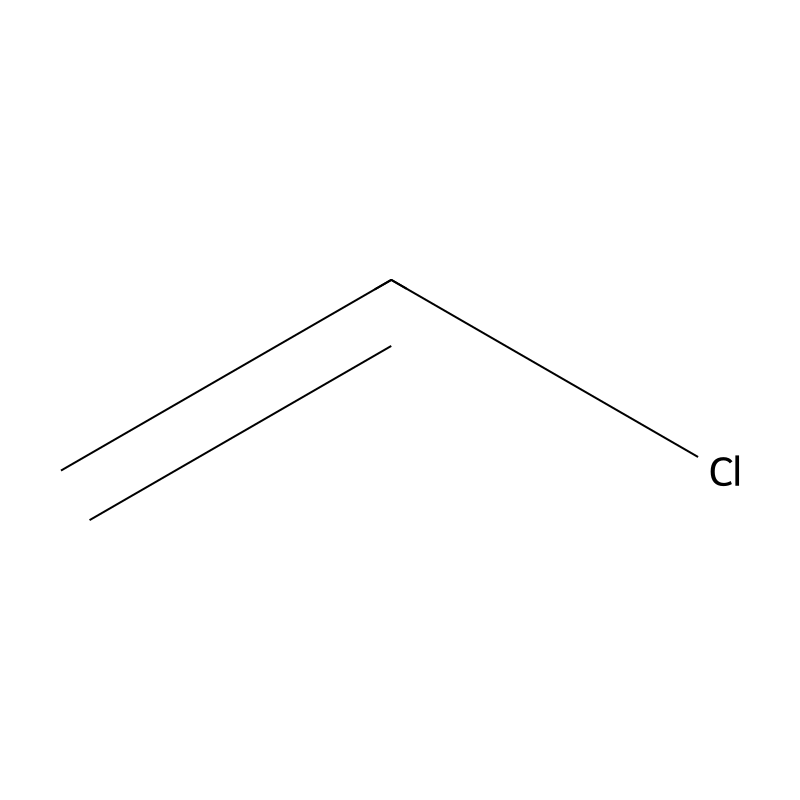

Vinyl Chloride

C2H3Cl

H2C=CHCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H3Cl

H2C=CHCl

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (NTP, 1992)

In water, 8.8X10+3 mg/L at 25 °C

In water, 2700 mg/L

Soluble in ethanol; very soluble in ethyl ether

Soluble in carbon tetrachloride and benzene

Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents.

HIGH MOL WT UNMODIFIED PVC SOL IN: CYCLOHEXANONE; METHYL CYCLOHEXANONE; DIMETHYL FORMAMIDE; NITROBENZENE; TETRAHYDROFURAN; ISOPHORONE; MESITYL OXIDE

LOW MOL WT PVC POLYMERS SOL IN: DIPROPYL KETONE; METHYL AMYL KETONE; METHYL ISOBUTYL KETONE; ACETONYLACETONE; METHYL ETHYL KETONE; DIOXANE; METHYLENE CHLORIDE

Solubility in water, g/l at 25 °C: 1.1 (poor)

Solubility in water: very poor

(77 °F): 0.1%

Synonyms

Canonical SMILES

Understanding Carcinogenesis

Vinyl chloride is a potent carcinogen, and research studies it to understand the mechanisms by which it causes cancer. This research helps scientists develop methods to identify other potentially carcinogenic chemicals and develop strategies for cancer prevention ().

Development of Safer Alternatives

Due to the health risks associated with VC, research efforts are directed towards developing safer alternatives for PVC production. This includes exploring alternative monomers and catalysts for PVC synthesis ().

Environmental Monitoring

Traces of vinyl chloride can be released during PVC production and disposal. Research focuses on developing methods for monitoring VC in the environment to assess potential human health risks and environmental impact ().

Material Science Research

A very limited scope of material science research may utilize small, controlled amounts of VC to study its properties in specific contexts. This research would be conducted under strict safety protocols due to the hazardous nature of the compound.

Vinyl chloride is an organochlorine compound with the chemical formula . It appears as a colorless gas with a slightly sweet odor and is highly flammable. Under pressure or at low temperatures, vinyl chloride can exist as a liquid. This compound is primarily recognized as a precursor to polyvinyl chloride (PVC), a widely used plastic in various applications including construction, automotive parts, and consumer goods . Vinyl chloride is produced industrially through several methods, notably from ethylene and chlorine, or via the thermal decomposition of 1,2-dichloroethane .

Vinyl chloride is a hazardous compound due to several factors:

- Carcinogenicity: Chronic exposure to vinyl chloride is a well-established risk factor for liver cancer, angiosarcoma (a rare form of cancer affecting blood vessels), and other cancers []. The International Agency for Research on Cancer (IARC) classifies vinyl chloride as a Group 1 carcinogen, indicating sufficient evidence of carcinogenicity in humans [].

- Acute toxicity: Inhalation of high concentrations of vinyl chloride can cause dizziness, drowsiness, and unconsciousness.

- Flammability: Vinyl chloride is a flammable gas that can readily ignite and form hazardous combustion products [].

Key reactions include:

- Polymerization:

- Formation of 1,2-dichloroethane:

- Thermal decomposition:

Vinyl chloride is classified as a known human carcinogen by several health agencies due to its association with liver cancer and other health issues. Exposure to vinyl chloride can occur primarily through inhalation in occupational settings or near industrial sites. Symptoms of exposure may include dizziness, headaches, and central nervous system depression. Chronic exposure has been linked to more severe health outcomes, including liver damage and potential carcinogenic effects .

The synthesis of vinyl chloride can be accomplished through several established methods:

- Oxychlorination: Ethylene reacts with hydrogen chloride and oxygen over a copper catalyst to produce vinyl chloride.

- Thermal Cracking of 1,2-Dichloroethane: This method involves heating 1,2-dichloroethane to produce vinyl chloride.

- Acetylene-based Routes: Historically significant but less common today due to cost; acetylene reacts with hydrogen chloride in the presence of mercuric chloride catalyst.

Vinyl chloride is predominantly used in the production of polyvinyl chloride (PVC), which accounts for over half of its consumption. PVC is utilized in a wide array of products such as:

Additionally, vinyl chloride serves as an intermediate in the synthesis of other chemicals.

Research indicates that vinyl chloride interacts significantly with various environmental factors. In the atmosphere, it can degrade rapidly under ultraviolet light, forming free radicals that contribute to its breakdown into hydrochloric acid and formaldehyde. In aquatic environments, vinyl chloride tends to evaporate quickly from water surfaces but does not readily hydrolyze or biodegrade under aerobic conditions .

Several compounds share similarities with vinyl chloride in terms of structure and reactivity:

| Compound | Chemical Formula | Key Uses | Unique Aspects |

|---|---|---|---|

| Chloroethylene | Precursor to PVC | Directly used for PVC production | |

| Trichloroethylene | Solvent for degreasing | More chlorinated; higher toxicity | |

| Dichloroethylene | Solvent; intermediate for vinyl production | Less flammable than vinyl chloride | |

| Ethylene dichloride | Intermediate for producing vinyl chloride | Can be thermally decomposed into vinyl chloride |

Vinyl chloride's uniqueness lies in its specific role as a primary building block for PVC production while exhibiting distinct reactivity patterns compared to these similar compounds .

Chemical Formula and Structural Representation

Vinyl chloride is an organochloride compound with the molecular formula C₂H₃Cl, representing a molecular weight of 62.5 grams per mole [1] [5]. The structural formula reveals a carbon-carbon double bond with two hydrogen atoms attached to one carbon atom and a single chlorine atom bonded to the other carbon atom [1] [6]. This arrangement creates a planar molecular structure characteristic of alkene compounds with halogen substitution [8].

The molecular geometry of vinyl chloride exhibits trigonal planar configuration around each carbon atom, resulting from sp² hybridization of the carbon atoms [8] [13]. The carbon-carbon double bond lies in one plane, with bond angles of approximately 120 degrees between the substituents [13]. This geometric arrangement is fundamental to understanding the chemical reactivity and physical properties of the compound [8].

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₃Cl | [1] [5] |

| Molecular Weight | 62.5 g/mol | [5] |

| Molecular Geometry | Trigonal Planar | [8] [13] |

| Bond Angles | Approximately 120° | [13] |

| Hybridization | sp² hybridized carbon atoms | [8] [13] |

| Structural Representation | H₂C=CHCl | [1] [6] |

The Lewis structure demonstrates the presence of a carbon-carbon double bond consisting of one sigma bond and one pi bond, with the chlorine atom forming a single covalent bond with one of the carbon atoms [8]. The electron configuration around each carbon atom follows the octet rule, with the double bond providing the necessary electron sharing to achieve stability [8].

International Union of Pure and Applied Chemistry Nomenclature and Common Synonyms

The International Union of Pure and Applied Chemistry systematic name for vinyl chloride is chloroethene, reflecting the presence of a chlorine substituent on an ethene backbone [12] [17]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming halogenated alkenes, where the halogen is indicated as a prefix to the base hydrocarbon name [12].

The compound is more commonly known by its trivial name, vinyl chloride, which has gained widespread acceptance in both academic and industrial contexts [1] [14]. The term "vinyl" refers to the ethenyl group (C₂H₃), while "chloride" indicates the presence of the chlorine atom [16]. This common nomenclature is extensively used throughout chemical literature and industrial applications [1] [14].

| Name Type | Name | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | Chloroethene | [12] [17] |

| Common Name | Vinyl Chloride | [1] [14] |

| Chemical Abstract Service Number | 75-01-4 | [1] [4] [5] |

| Alternative Name | Vinyl Chloride Monomer | [1] [17] [20] |

| Alternative Name | Chloroethylene | [15] [17] [20] |

| Alternative Name | Monochloroethylene | [17] [20] |

| Alternative Name | Ethylene Monochloride | [20] |

| Alternative Name | Monochloroethene | [20] |

| Alternative Name | Ethene, chloro- | [14] |

| Alternative Name | 1-Chloroethene | [14] |

The Chemical Abstract Service registry number 75-01-4 provides the unique identifier for vinyl chloride in chemical databases and regulatory documents [1] [4] [5]. Additional synonyms include vinyl chloride monomer, emphasizing its role as a polymerization precursor, and various systematic variations such as monochloroethylene and ethylene monochloride [17] [20].

Classification within Organochlorine Compounds

Vinyl chloride belongs to the broad category of organochlorine compounds, which are organic molecules containing one or more carbon-chlorine bonds [18]. Within this classification system, vinyl chloride is specifically categorized as a vinyl halide, representing compounds with the general formula CH₂=CHX, where X represents a halogen atom [19].

The hierarchical chemical taxonomy places vinyl chloride within the kingdom of organic compounds, under the superclass of organohalogen compounds [12]. More specifically, it falls under the class of vinyl halides and the subclass of vinyl chlorides, with vinyl chlorides serving as its direct parent classification [12]. The molecular framework is characterized as an aliphatic acyclic compound, indicating its non-cyclic carbon chain structure [12].

| Classification Level | Classification | Reference |

|---|---|---|

| Kingdom | Organic Compounds | [12] |

| Super Class | Organohalogen Compounds | [12] |

| Class | Vinyl Halides | [12] [19] |

| Sub Class | Vinyl Chlorides | [12] |

| Direct Parent | Vinyl Chlorides | [12] |

| Molecular Framework | Aliphatic Acyclic Compounds | [12] |

| Chemical Category | Organochlorine Compound | [1] [18] |

| Functional Group Type | Alkene with Chlorine Substituent | [19] |

Organochlorine compounds are characterized by their diverse structural variety and divergent chemical properties, leading to a broad range of applications and environmental considerations [18]. These compounds typically exhibit modified physical properties compared to their non-chlorinated counterparts, including higher density, elevated boiling and melting points, and reduced flammability with increased chlorine substitution [18].

Within the vinyl halide classification, vinyl chloride represents the most commercially significant member, produced on a scale of millions of tons annually [1] [19]. The vinyl halide class encompasses compounds that serve as important synthetic intermediates and precursors for polymer production, with vinyl chloride being the dominant example due to its role in polyvinyl chloride manufacturing [1] [19].

Physical State Description

Vinyl chloride exists as a colorless gas under standard temperature and pressure conditions [1] [2] [3]. At ambient temperature and atmospheric pressure, it maintains its gaseous state due to its low boiling point of -13.4°C [1] [4] [5]. The compound can be easily liquefied under pressure and is commonly stored and transported in its liquid form for practical handling purposes [6] [7].

Organoleptic Properties

Color and Appearance: Vinyl chloride is completely colorless in both its gaseous and liquid phases [1] [2] [8]. The compound maintains this colorless characteristic across all temperatures and physical states.

Odor Characteristics: The compound possesses a distinctive sweet, mild, and pleasant odor at elevated concentrations [1] [8] [9]. However, the odor detection threshold varies significantly among individuals. In air, the odor threshold ranges from 3,000 parts per million for most individuals, though sensitive individuals may detect concentrations as low as 10-20 parts per million [1] [8] [9]. The odor threshold in water is considerably lower at 3.4 parts per million at 25°C [1] [10]. It is important to note that the odor provides limited warning value for exposure prevention due to its high threshold relative to potentially harmful concentrations.

Taste Properties: No reliable data are available regarding taste threshold values for vinyl chloride [1].

Fundamental Physical Constants

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 62.5 g/mol | [1] [4] |

| Chemical Formula | C₂H₃Cl | [1] [4] |

| Vapor Density (Air = 1) | 2.16-2.21 | [1] [11] [7] |

| Specific Gravity (Liquid) | 0.911-0.969 | [1] [11] [7] |

The relatively high vapor density indicates that vinyl chloride vapor is significantly heavier than air, causing it to accumulate in low-lying areas and enclosed spaces [1] [11].

Thermodynamic Parameters

Phase Transition Temperatures

Melting Point: Vinyl chloride has a melting point of -153.8°C (-244.8°F) [1] [4] [5], indicating it remains liquid over a wide temperature range under standard pressure conditions.

Boiling Point: The compound exhibits a low boiling point of -13.4°C (7.2°F) [1] [4] [5], which accounts for its gaseous state at room temperature and contributes significantly to its high volatility characteristics.

Critical Properties: The critical temperature of vinyl chloride ranges from 156.5°C to 158.45°C [7] [12] [13], with a corresponding critical pressure of 5,590 kPa (775 psia) [7] [13]. These critical parameters define the conditions above which distinct liquid and gas phases cannot exist.

Density Variations with Temperature

Density measurements demonstrate the temperature dependence of vinyl chloride in its liquid state:

| Temperature | Density (g/cm³) | Reference |

|---|---|---|

| -14.2°C | 0.969 | [1] |

| 15°C | 0.9195 | [1] |

| 20°C | 0.9106 | [1] |

| 25°C | 0.911 | [4] [14] |

The density decreases with increasing temperature, following typical behavior for liquid substances.

Thermal Properties

Autoignition Temperature: Vinyl chloride autoignites at temperatures between 472°C and 473°C [1] [7], representing the minimum temperature at which the compound will spontaneously ignite in air without an external ignition source.

Flash Point: The flash point is -78°C (-110°F) when measured by the closed cup method [1] [15], indicating extremely high flammability at very low temperatures.

Heat of Vaporization: The latent heat of vaporization is 160 Btu/lb (3.7 × 10⁵ J/kg) [13], representing the energy required to convert liquid vinyl chloride to vapor at its boiling point.

Heat Capacity: Specific heat capacity values are 0.8592 J/K/g for the gas phase and 0.9504 J/K/g for the solid phase [16].

Vapor Pressure and Volatility Profile

Temperature-Dependent Vapor Pressure

Vinyl chloride exhibits exceptionally high vapor pressure across a wide temperature range, contributing to its classification as a highly volatile organic compound:

| Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (atm) | Reference |

|---|---|---|---|

| -20 | 78 | 0.77 | [7] [17] |

| -10 | 118 | 1.16 | [7] [17] |

| 0 | 167 | 1.65 | [7] |

| 10 | 245 | 2.42 | [7] |

| 15 | 285 | 2.81 | [7] |

| 20 | 333 (2,530 mmHg) | 3.28 | [1] [7] |

| 25 | 2,600 mmHg | 3.42 | [1] |

| 30 | 3,428 mmHg | 4.51 | [14] |

| 40 | 598 | 5.90 | [7] |

Volatility Characteristics

The high vapor pressure values demonstrate that vinyl chloride is extremely volatile [18] [19]. Liquid vinyl chloride evaporates readily at ambient temperatures [3] [20], with volatilization half-lives of 0.2 to 0.5 days from soil surfaces depending on incorporation depth [21] [20]. This extreme volatility means that vinyl chloride will rapidly transition from liquid to gas phase when exposed to atmospheric conditions.

Henry's Law Constants

Henry's law constants quantify the equilibrium distribution of vinyl chloride between aqueous and gas phases:

| Temperature (°C) | Henry's Law Constant (atm·m³/mol) | Dimensionless Henry's Constant | Reference |

|---|---|---|---|

| 10.3 | 0.0147 | 0.60 | [1] [22] |

| 17.5 | 0.0193 | 0.79 | [1] [22] |

| 24.8 | 0.0278 | 1.14 | [1] [22] |

| 25.0 | 0.0560 | 2.3 | [21] [20] |

| 34.6 | 0.0358 | 1.46 | [1] [22] |

The Henry's law constants increase with temperature, indicating enhanced volatilization from aqueous solutions at elevated temperatures [23]. The calculated half-life for evaporation from a model river system is approximately 0.805 hours [21] [20], demonstrating rapid removal from aquatic environments through volatilization.

Solubility Characteristics in Various Media

Aqueous Solubility

Vinyl chloride demonstrates low to moderate solubility in water, with values varying depending on temperature and measurement conditions:

| Temperature/Condition | Solubility | Reference |

|---|---|---|

| 25°C | 2,763 mg/L | [1] [24] |

| 26°C | 8,800 mg/L | [1] |

| 28°C | 1,100 mg/L | [1] |

| General | 1.1 g/L | [24] [25] |

The variability in reported aqueous solubility values reflects differences in measurement techniques and equilibrium conditions. Despite this moderate water solubility, vinyl chloride rapidly volatilizes when dissolved, resulting in short residence times in aqueous systems [19] [24].

Organic Solvent Solubility

Vinyl chloride exhibits high solubility in various organic media, demonstrating its lipophilic character:

Hydrocarbon Solvents: Vinyl chloride is readily soluble in hydrocarbon solvents [1], reflecting favorable interactions with non-polar organic compounds.

Alcoholic Solutions: The compound shows high solubility in alcoholic media [1] [24], indicating compatibility with polar protic solvents.

Chlorinated Solvents: Excellent solubility is observed in chlorinated organic solvents [1], consistent with the principle of "like dissolves like" given vinyl chloride's chlorinated structure.

Specialized Organic Solvents: High solubility is reported in acetone, carbon disulfide, methyl ethyl ketone, and tetrahydrofuran [4].

Fats and Oils: Vinyl chloride demonstrates high solubility in lipid systems [24], which has implications for bioaccumulation potential and biological membrane interactions.

Solubility Pattern Analysis

The solubility characteristics follow a clear pattern: vinyl chloride shows limited water solubility but extensive solubility in organic media [24] [25]. This behavior is consistent with its hydrophobic nature and preference for non-polar environments [25]. The compound's ability to dissolve readily in fats and organic solvents while maintaining only moderate water solubility influences its environmental fate, biological distribution, and industrial applications.

Purity

Physical Description

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals.

Pellets or Large Crystals; Gas or Vapor; Other Solid; Liquid

Other Solid

Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH]

Viscous white liquid; [CAMEO]

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

WHITE POWDER OR PELLETS.

Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations.

Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.]

Color/Form

WHITE THERMOPLASTIC SUBSTANCE

PLASTIC SOLID

UNMODIFIED, RIGID PVC IS TRANSPARENT, COLORLESS TO AMBER; PLASTICIZED (NONRIGID) PVC IS TRANSPARENT, COLORLESS TO AMBER

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

-13.8 °C

-13 °C

7 °F

Flash Point

-110 °F (NTP, 1992)

-78 °C

Gas (-108.4 °F (-78 °C)) - open cup.

-78 °C (-112 °F) - closed cup

-78 °C c.c.

-110 °F

NA (Gas)

Heavy Atom Count

Vapor Density

2.15 (Air = 1)

Relative vapor density (air = 1): 2.2

2.21

Density

0.9106 g/cu cm at 20 °C

1.406

Density (vapour at 15 °C): 8 g/l

Relative density (water = 1): 0.9 (liquid)

1.41 g/cm³

0.969 at 8.6 °F

2.21(relative gas density)

Odor

Mild, sweet odor

Pleasant odor at high concentrations

ODORLESS

Odor Threshold

Odor Threshold High: 20.0 [ppm]

Odor threshold from AIHA

Decomposition

WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE AND PHOSGENE/.

Appearance

Melting Point

-153.84 °C

NOTCHED IZOD IMPACT STRENGTH: 0.4-2.0 FT LB/IN; ROCKWELL HARDNESS: R110-R120; HEAT DISTORTION 264 LB/SQ IN: 60-80 °C; SPECIFIC HEAT: 0.2-0.28 CAL/G; LINEAR THERMAL EXPANSION COEFFICIENT, 1X10-5; 5.0-18 °C; MAX CONTINUOUS SERVICE TEMP: 70-74 °C; /UNMODIFIED, RIGID PVC/

-154 °C

-256 °F

Storage

UNII

Related CAS

25037-47-2

9002-86-2

Mechanism of Action

There is a large body of data showing that VC acts as a genotoxic carcinogen. After metabolic activation to CEO /chloroethylene oxide/ by CYP2E1, VC exerts various genotoxic effects (including gene mutations and chromosomal aberrations) in different organisms, including bacteria, yeasts, mammalian cells in culture, Drosophila, rodents and humans. Among the mutagenic events induced by VC, base-pair substitutions appear, so far, to be the most frequent. VC in the presence of an activation system has a transforming activity on mammalian (rodent) cells in culture. Studies in vitro have demonstrated that metabolically activated VC and its electrophilic metabolites CEO and CAA /chloroacetaldehyde/ can alkylate nucleic acid bases. 7-OEG, the major DNA adduct formed by VC and CEO does not exhibit promutagenic properties. In contrast, four minor adducts, Epsilon A, Epsilon C, N2,3-Epsilon G and 1,N2-Epsilon G, show promutagenic properties, inducing mainly base-pair substitution mutations and a low level of frameshift mutations.

Vapor Pressure

2980 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 334

3.3 atm

Impurities

Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization.

The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm.

ACETYLENE <2.0 ppm; ACIDITY, AS HCL BY wt <0.5 ppm; ALKALINITY, AS NaOH BY wt <0.3 ppm; BUTADIENE <6.0 ppm; 1-BUTENE <3.0 ppm; 2-BUTENE <0.5% ppm; ETHYLENE <4.0 ppm; ETHYLENE DICHLORIDE (EDC) <10.0 ppm; PROPYLENE <8.0 ppm; IRON, BY wt <0.25 ppm/IMPURITY LEVEL IN VINYL CHLORIDE/

SMALL AMOUNT OF UNPOLYMERIZED VINYL CHLORIDE

Absorption Distribution and Excretion

Pulmonary absorption of vinyl chloride in humans appeared to be rapid and the percentage absorbed was independent of the concentration inhaled. ... Adult male volunteers exposed for 6 hr to 2.9, 5.8, 11.6 or 23.1 ppm (7.5, 15, 30 or 60 mg/cu m) by gas mask retained on average approximately 42% of inhaled vinyl chloride. Pulmonary uptake is determined in part by the blood:air partition coefficient, which is 1.16 for vinyl chloride.

Animal data have demonstrated that pulmonary and gastrointestinal absorption of vinyl chloride occurs readily and rapidly. On the contrary, dermal absorption of airborne vinyl chloride is probably not significant. In monkeys, ... only 0.023-0.031% of the total available vinyl chloride was absorbed by the dermal route, whereas absorption in rats was virtually complete following single oral doses (44-92 mg/kg bw) of vinyl chloride in aqueous solution. When rats were exposed to initial concentrations of < 260 mg/cu m (100 ppm), about 40% of inhaled (14)C-vinyl chloride was absorbed by the lung.

The main routes of elimination of vinyl chloride and its metabolites are exhalation and urinary excretion, respectively. Accordingly, thiodiglycolic acid has been reported to be the major metabolite of vinyl chloride detected in the urine of exposed workers. Urinary levels of thiodiglycolic acid were correlated with levels of vinyl chloride in the air at concentrations of > 5 ppm.

For more Absorption, Distribution and Excretion (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.

INGESTED AND RECTALLY ABSORBED PVC PARTICLES (5-100 UM) WERE FOUND TO BE TRANSPORTED BY BOTH THE LYMPHATIC AND THE PORTAL SYSTEM FROM THE INTESTINAL WALL OF RATS, GUINEA-PIGS, RABBITS, CHICKENS, DOGS AND PIGS.

PARTICLES OF POLYVINYL CHLORIDE HAVE BEEN DETECTED IN SEDIMENTS OF BLOOD, BILE, URINE, AND CEREBROSPINAL FLUID FROM ANIMALS THAT HAD BEEN FED PARTICLES OF 5-110 UM.

Metabolism Metabolites

Following oral administration of (14)C-vinyl chloride, (14)C-carbon dioxide, (14)C-labelled urea and glutamic acid were identified as minor metabolites.

After inhalation of (14)C vinyl chloride by rats ... three urinary metabolites have been detected: N-acetyl-S-(2-hydroxyethyl)cysteine, thiodiglycolic acid, and an unidentified substance.

The principal (14)C urinary metabolites of orally administered (14)C-vinyl chloride, in the male rat, are N-acetyl-S-(2 hydroxyethyl)cysteine, N-acetyl-S-vinylcysteine and thiodiglycollic acid and lesser amounts of urea, glutamic acid, chloracetic acid and traces of methione and serine. The proportions of the three major urinary metabolites in the rat appear to be unaffected by either the dose, or the route of administration.

For more Metabolism/Metabolites (Complete) data for Vinyl chloride (10 total), please visit the HSDB record page.

VINYL CHLORIDE has known human metabolites that include 2-Chlorooxirane.

Vinyl chloride absorbed primarily via inhalation or ingestion is rapidly distributed throughout the body. It is metabolized mainly in the liver by cytochrome P-450 monooxygenases, first into chloroethylene oxide, then into chloroacetaldehyde, which are the main toxic metabolites. Chloroacetaldehyde is further converted into chloroethanol and monochloroacetic acid. Detoxification occurs in conjunction with glutathione, producing mainly thiodiglycolic acid, which is excreted in the urine. At high doses vinyl chloride may also be excreted by exhalation. (L3, T5)

Associated Chemicals

Wikipedia

Carbofuran

Biological Half Life

The pattern of pulmonary elimination of 10 and 1000 ppm vinyl chloride was described by apparently similar first-order kinetics, with half-lives of 20.4 and 22.4 minutes respectively. The half lives for the initial phase of excretion of (14)C radioactivity in urine were 4.6 and 4.1 hours, respectively.

Use Classification

Hazardous Air Pollutants (HAPs)

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Prepared from ethylene dichloride and alcoholic potassium; ... by halogenation of ethylene.

The catalytic hydrochlorination of acetylene is possible in either the gaseous or the liquid phase. The gas-phase reaction dominates in industrial processes. In this process the gaseous reactants are brought into contact with the catalyst at slightly increased pressure (0.1-0.3 MPa) and 100-250 °C (contact time 0.1-1 seconds) and then are quenched and partially liquefied. The reaction products are separated, recycled, or submitted to final purification.

In the crack gas processes for vinyl chloride manufacture, unpurified acetylene produced by high-temperature cracking of naphtha or methane is used. These processes are advantageous in that they do not require the cost-intensive separation of acetylene-ethylene mixtures. The crack gas is fed directly to the hydrochlorinator, and the acetylene is converted to vinyl chloride, which is then separated from the remaining constituents. Because all of the acetylene is consumed, the remaining ethylene is more easily separated, or it can be introduced to a direct chlorination stage, where it is chlorinated to 1,2-dichloroethane, which is subsequently cracked to vinyl chloride. Because almost equimolar amounts of ethylene and acetylene can be achieved in the crack gas, the process can be balanced for chlorine.

BAUMANN, ANN 163, 308 (1872); SCHOENFELD, US PATENT 2,168,808 (1937 TO BF GOODRICH CO).

PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE IN PRESENCE OF INITIATORS SUCH AS 0.1-0.5% BENZOYL PEROXIDE. POLYMERIZATION IS CARRIED OUT CONTINUOUSLY OR INTERMITTENTLY IN ROTATING AUTOCLAVES.

...MANUFACTURED BY DISSOLVING BLOWING AGENT IN POLYMER MELT & DEPRESSURIZING.

PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE. MASS OR BULK POLYMERIZATION PROCESS ADDS FREE-RADICAL INITIATORS INTO THE LIQUID VC MONOMER IN TWO-STAGE PROCESS. SUSPENSION POLYMERIZATION DISPERSES VC MONOMER FINELY IN WATER, THEN STARTS THE POLYMERIZATION BY MONOMER-SOLUBLE INITIATORS. SUSPENSION POLYMERIZATION IS USED FOR AN ESTIMATED 82% OF US PRODUCTION

General Manufacturing Information

Plastics Material and Resin Manufacturing

Petrochemical Manufacturing

Synthetic Rubber Manufacturing

Ethene, chloro-: ACTIVE

Ethene, chloro-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Because it has been confirmed that vinyl chloride monomer is a human and animal carcinogen, sale of propellants and all aerosols containing it was banned in 1974.

The most important vinyl monomer.

Dichloroethane used for pyrolysis to vinyl chloride must be of purity greater than 99.5 wt % because cracking process is highly susceptible to inhibition. It must also be dry to prevent excessive corrosion.

IF HEATED TO APPROX 160 °C, IT DISINTEGRATES WITH RELEASE OF HYDROGEN CHLORIDE.

CHEM RESISTANCE OF PLASTICIZED (NON RIGID) PVC: TO WEAK MINERAL ACIDS IS FAIR TO GOOD; TO STRONG MINERAL ACIDS IS FAIR TO GOOD; TO CONCN OXIDIZING ACIDS IS POOR TO FAIR; TO WEAK ALKALIES, FAIR TO GOOD; TO STRONG ALKALIES IS FAIR TO GOOD; TO ALCOHOLS IS FAIR; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS POOR; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL & MINERAL OILS IS POOR

CHEM RESISTANCE OF UNMODIFIED (RIGID) PVC: TO WEAK MINERAL ACIDS IS EXCELLENT; TO STRONG MINERAL ACIDS IS GOOD TO EXCELLENT; TO CONCN OXIDIZING ACIDS IS FAIR TO GOOD; TO STRONG ALKALIES IS GOOD; TO ALCOHOLS IS EXCELLENT; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS EXCELLENT; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL, MINERAL OILS IS EXCELLENT

FIRE HAZARD OF FOAM RESINS CAN BE REDUCED TO CERTAIN DEGREE BY INCORPORATING FIRE-RETARDANT ADDITIVES SUCH AS HALOGEN &/OR PHOSPHORUS COMPD INTO POLYMER. /FOAM RESINS/

For more General Manufacturing Information (Complete) data for POLYVINYL CHLORIDE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA 75; Procedure: gas chromatography with flame ionization detector; Analyte: vinyl chloride; Matrix: air; Detection Limit: 0.020 ppm (0.051 mg/cu m).

Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: surface- or ground-water; Detection Limit: 0.057 ug/L.

Method: USGS-NWQL O-3115; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: water and water suspended-sediment; Detection Limit: 3 ug/L.

For more Analytic Laboratory Methods (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.

A RAPID AND SIMPLE WAY OF IDENTIFYING FIFTEEN PACKAGING FILMS, INCLUDING PVC, HAS BEEN DESCRIBED IN WHICH THE FILMS WERE TREATED WITH TEN DIFFERENT SOLVENTS AND THE SOLUBILITY AND PHYSICAL APPEARANCE OF THE FILM AT ROOM TEMPERATURE AND AT THE BOILING-POINTS OF THE SOLVENTS WERE NOTED. VAN GIESON P; PACKAGE ENG 14: 76 (1969).

PLASTICS, INCLUDING PVC, HAVE BEEN IDENTIFIED BY MEASUREMENT OF THE PH OF AN AQUEOUS SOLUTION OF THE PYROLYSIS PRODUCTS, FOLLOWED BY THIN-LAYER CHROMATOGRAPHY, AND BY REACTION OF PVC WITH PYRIDINE. BRAUN D, NIXDORF G; KUNSTSTOFFE 62: 187 (1972).

A SIMPLE, FAST & ACCURATE CHROMATOGRAPHIC METHOD WAS ESTABLISHED FOR THE QUANTITATION OF POLYNUCLEAR AROMATIC HYDROCARBONS IN SMOKE PARTICULATES OBTAINED FROM PYROLYSIS & COMBUSTION OF POLY(VINYL CHLORIDE) UNDER SIMULATED FIRE CONDITIONS.

Clinical Laboratory Methods

Mercapturic acids (MAs) are metabolic end products formed from conjugates between glutathione and electrophilic compounds. MAs are, therefore, suitable biomarkers of exposure to toxicants, which are either electrophiles by themselves or metabolized to electrophilic intermediates. We developed and validated two LC-MS/MS methods which allow the complementary, rapid, and sensitive determination of MAs derived from acrolein, acrylamide, acrylonitrile, benzene, 1,3-butadiene, crotonaldehyde, N,N-dimethylformamide, ethylene, ethylene oxide, vinyl chloride, propylene oxide, styrene, toluene as well as methylating and ethylating agents. Since separate determinations of single or small groups of MAs are time-consuming and expensive, we multiplexed several individual methods into two LC-MS/MS methods covering 18 individual mercapturic acids. Method validation according to FDA guidelines showed excellent results in terms of robustness, accuracy, and sensitivity of the methods. Moreover, the use of a minimal, simple, and straightforward sample cleanup procedure further accelerated the analytical workflow, which allows a time- and cost-efficient analysis of up to 18 MAs derived from various toxicants in environmental levels. The methods were applied to urine samples derived from a strictly diet-controlled clinical study, including 25 smoking and 25 non-smoking subjects. Significant increase in the urine concentrations in smokers as compared to non-smokers (p<0.01; Student t test) was observed for 13 individual MAs. Moreover, a dose dependence was obtained for the majority of the analytes. In conclusion, the newly developed assays represent a powerful tool for the fast and reliable quantification of 18 MAs in clinical studies. A first method application suggests several suitable biomarkers for nine relevant toxicants in tobacco smoke.

Detection of human exposure to electrophilic compounds by assay of thioether detoxication products in urine.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from oxidizing materials. /Vinyl chloride, inhibited/

Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Vinyl chloride must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where vinyl chloride is handled, used, or stored. Metal containers involving the transfer of 5 gallons of vinyl chloride should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of vinyl chloride. Wherever vinyl chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Containers of vinyl chloride shall be legibly labeled either: VINYL CHLORIDE: EXTREMELY FLAMMABLE GAS UNDER PRESSURE: CANCER SUSPECT AGENT or ... with the additional legend CANCER-SUSPECT AGENT applied near the label or placard.

For more Storage Conditions (Complete) data for Vinyl chloride (6 total), please visit the HSDB record page.

FOR THOSE...MATERIALS WHICH MAY PYROLYZE AT LOW TEMP, STORAGE & HANDLING CONDITIONS MUST ENSURE THAT TEMP OF MATERIAL IS MAINTAINED BELOW CRITICAL VALUE...

IT IS IMPORTANT TO ENSURE THAT STORAGE AREAS FOR FOAM RESINS ARE KEPT FREE OF PAPER OR TEXTILE WHICH COULD BE IGNITED BY SMOULDERING OBJECT & THEN ACT AS FUSE TO CARRY FIRE TO FOAM PRODUCT. /FOAM RESINS/

...INSTALLATION OF SPRINKLER SYSTEM IN WAREHOUSE USED FOR STORING FOAM RESINS IS ADVISABLE PRECAUTIONARY MEASURE BUT ABOVE-AVERAGE DENSITY OF SPRINKLER HEADS IS NECESSARY. /FOAM RESINS/

Interactions

Groups each of 15 to 20 bred rabbits (New Zealand) were exposed to 500, or 2500 ppm vinyl chloride for 7 hrs daily on days 6-18 of gestation. Some of the rabbits in the higher dose groups were also exposed to 15% ethanol in their drinking water (days 6-18). On day 29 of gestation the pregnant rabbits were sacrificed, and the fetuses examined for visceral and skeletal abnormalities. The dams were examined for corpora lutea, implantations, and intrauterine deaths. There was no effect on maternal weight gain or liver weight or food consumption in rabbits exposed to 2500 ppm vinyl chloride alone, but those exposed to a combination of vinyl chloride and alcohol showed a significant decrease in weight gain and food consumption. Exposure to vinyl chloride alone did not cause any change in the incidence of reabsorptions, but exposure to vinyl chloride plus ethanol caused a marked increase in the number of resorption. There were no differences in fetal body weight or crown-rump length in the exposed group. Delayed ossification was observed at all dose levels.

Sprague-dawley male rats received either 5% ethanol in drinking water or drinking water only for 4 weeks prior to beginning inhalation of 600 ppm vinyl chloride for 4 hr/day on 5 days/wk for 12 mo. After 60 weeks from the first vinyl chloride exposure, liver tumors were found in 75% of the vinyl chloride-ethanol rats and in 38% of the vinyl chloride-only group.

Vinyl chloride exerts a protective effect on hepatotoxicity when admin with vinylidene chloride.

For more Interactions (Complete) data for Vinyl chloride (8 total), please visit the HSDB record page.

Stability Shelf Life

Long-term exposure to air may result in formation of peroxides that can initiate explosive polymerization of the chloride.

STABILIZERS ARE NECESSARY TO PREVENT DISCOLORATION FROM EXPOSURE TO LIGHT OR HEAT

AT ORDINARY TEMPERATURES IT MAY UNDERGO SLOW DEHALOGENATION WITH EVOLUTION OF HYDROGEN CHLORIDE

Dates

2: Wu Q, Zhang N, Shen Y, Jia Y, Lei W. Influence of polyvinyl chloride infusion extension tube on propofol injection pain: a randomised controlled study. Eur J Anaesthesiol. 2014 Dec;31(12):663-8. doi: 10.1097/EJA.0000000000000081. PubMed PMID: 24752322; PubMed Central PMCID: PMC4227616.

3: D'iakovich OA. [Evaluating risk of health disorders in workers engaged into polyvinyl chloride, vinyl chloride and caustic soda production (according to data collected by polls)]. Med Tr Prom Ekol. 2014;(5):22-6. Russian. PubMed PMID: 25335423.

4: Taranenko NA, Meshakova NM, Zhurba OM, Telezhkin VV. [On the problem of the study of the chemical air pollution with chlororganic hydrocarbons at productions of polyvinyl chloride and epichlorohydrin]. Gig Sanit. 2014 Jul-Aug;(4):47-51. Russian. PubMed PMID: 25842495.

5: Ali MI, Ahmed S, Robson G, Javed I, Ali N, Atiq N, Hameed A. Isolation and molecular characterization of polyvinyl chloride (PVC) plastic degrading fungal isolates. J Basic Microbiol. 2014 Jan;54(1):18-27. doi: 10.1002/jobm.201200496. Epub 2013 May 20. PubMed PMID: 23686796.

6: Than KY, Li TS. Simple sterile polyvinyl chloride for nail reconstruction. Am Surg. 2014 Nov;80(11):E300-1. PubMed PMID: 25347484.

7: Wang C, Wang H, Fu J, Zhang L, Luo C, Liu Y. Flotation separation of polyvinyl chloride and polyethylene terephthalate plastics combined with surface modification for recycling. Waste Manag. 2015 Nov;45:112-7. doi: 10.1016/j.wasman.2015.07.053. Epub 2015 Aug 4. PubMed PMID: 26253330.

8: Chen Y, Wang XY, Huang YC, Zhao GQ, Lei YJ, Ye LH, Huang QB, Duan WS. Study on the Structure of Candida Albicans-Staphylococcus Epidermidis Mixed Species Biofilm on Polyvinyl Chloride Biomaterial. Cell Biochem Biophys. 2015 Nov;73(2):461-468. doi: 10.1007/s12013-015-0672-y. PubMed PMID: 27352339.

9: Seo H, Lee K, Jhang KY. In-line ultrasonic monitoring for sediments stuck on inner wall of a polyvinyl chloride pipe. ScientificWorldJournal. 2014;2014:731621. doi: 10.1155/2014/731621. Epub 2014 Aug 28. PubMed PMID: 25243223; PubMed Central PMCID: PMC4163337.

10: Kregiel D, Berlowska J, Mizerska U, Fortuniak W, Chojnowski J, Ambroziak W. Chemical modification of polyvinyl chloride and silicone elastomer in inhibiting adhesion of Aeromonas hydrophila. World J Microbiol Biotechnol. 2013 Jul;29(7):1197-206. doi: 10.1007/s11274-013-1282-8. Epub 2013 Feb 10. PubMed PMID: 23397109; PubMed Central PMCID: PMC3683143.

11: Amar A, Parisi AV. Spectral response of solvent-cast polyvinyl chloride (PVC) thin film used as a long-term UV dosimeter. J Photochem Photobiol B. 2013 Aug 5;125:115-20. doi: 10.1016/j.jphotobiol.2013.05.012. Epub 2013 Jun 10. PubMed PMID: 23811159.

12: Bell SF, Morris NG, Rao A, Wilkes AR, Goodwin N. A randomised crossover trial comparing a single-use polyvinyl chloride laryngeal mask airway with a single-use silicone laryngeal mask airway. Anaesthesia. 2012 Dec;67(12):1337-42. doi: 10.1111/anae.12004. Epub 2012 Sep 28. PubMed PMID: 23020699.

13: Uriarte SA, Fernández-Nieto M, Sastre J. Occupational asthma due to polyvinyl chloride and methyl methacrylate in a plumber. J Investig Allergol Clin Immunol. 2013;23(6):437-8. PubMed PMID: 24459822.

14: Chen WD, Hou KY, Chen P, Li FL, Zhao WD, Cui HP, Hua L, Xie YY, Li HY. [Real-time analysis of polyvinyl chloride thermal decomposition/combustion products with single photon ionization/photoelectron ionization online mass spectrometer]. Huan Jing Ke Xue. 2013 Jan;34(1):34-8. Chinese. PubMed PMID: 23487915.

15: Song GW, Ban GY, Nam YH, Park HS, Ye YM. Case report of occupational asthma induced by polyvinyl chloride and nickel. J Korean Med Sci. 2013 Oct;28(10):1540-2. doi: 10.3346/jkms.2013.28.10.1540. Epub 2013 Sep 25. PubMed PMID: 24133363; PubMed Central PMCID: PMC3792612.

16: Witjes JA, Del Popolo G, Marberger M, Jonsson O, Kaps HP, Chapple CR. A multicenter, double-blind, randomized, parallel group study comparing polyvinyl chloride and polyvinyl chloride-free catheter materials. J Urol. 2009 Dec;182(6):2794-8. doi: 10.1016/j.juro.2009.08.047. Epub 2009 Oct 17. PubMed PMID: 19837425.

17: Guardiola JJ, Beier JI, Falkner KC, Wheeler B, McClain CJ, Cave M. Occupational exposures at a polyvinyl chloride production facility are associated with significant changes to the plasma metabolome. Toxicol Appl Pharmacol. 2016 Dec 15;313:47-56. doi: 10.1016/j.taap.2016.10.001. Epub 2016 Oct 17. PubMed PMID: 27765658; PubMed Central PMCID: PMC5712227.

18: Gabriel M, Strand D, Vahl CF. Cell adhesive and antifouling polyvinyl chloride surfaces via wet chemical modification. Artif Organs. 2012 Sep;36(9):839-44. doi: 10.1111/j.1525-1594.2012.01462.x. Epub 2012 Jul 2. PubMed PMID: 22747750.

19: Anwar MS, Kapri A, Chaudhry V, Mishra A, Ansari MW, Souche Y, Nautiyal CS, Zaidi MG, Goel R. Response of indigenously developed bacterial consortia in progressive degradation of polyvinyl chloride. Protoplasma. 2016 Jul;253(4):1023-32. doi: 10.1007/s00709-015-0855-9. Epub 2015 Aug 1. PubMed PMID: 26231814.

20: Kobayashi S, Hayashi T, Asakura M, Hamajima S, Sato Y, Sasaki K, Okabe E, Kawase M, Ando M, Kawai T, Noguchi T. Enhanced bioactivity of polyvinylidene chloride films using argon ion bombardment for guided bone regeneration. J Mater Sci Mater Med. 2014 Sep;25(9):2049-57. doi: 10.1007/s10856-014-5243-z. Epub 2014 Jun 4. PubMed PMID: 24893861.